Aprepitant-M3 Metabolite

Beschreibung

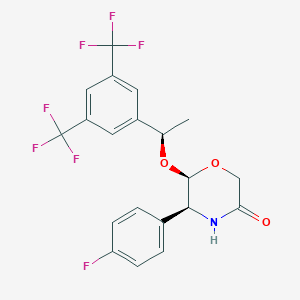

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5S,6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F7NO3/c1-10(12-6-13(19(22,23)24)8-14(7-12)20(25,26)27)31-18-17(28-16(29)9-30-18)11-2-4-15(21)5-3-11/h2-8,10,17-18H,9H2,1H3,(H,28,29)/t10-,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISOBKKSNVFVOF-KTTLUUMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NC(=O)CO2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NC(=O)CO2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433021 | |

| Record name | Aprepitant-M3 Metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

419574-04-2 | |

| Record name | (5S,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=419574-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-5-(4-fluorophenyl)3-morpholinone, (5S,6R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0419574042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aprepitant-M3 Metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-((1R)-1-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ETHOXY)-5-(4-FLUOROPHENYL)3-MORPHOLINONE, (5S,6R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9KBR6F84D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Generation of the Aprepitant-M3 Metabolite: A Technical Guide for Drug Development Professionals

This guide provides an in-depth, technically-focused protocol for the in vitro generation of the Aprepitant-M3 metabolite using human liver microsomes. It is designed for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and pharmacokinetics. This document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale, ensuring a robust and reproducible experimental design.

Introduction: The Significance of Aprepitant Metabolism

Aprepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, is a cornerstone in the prevention of chemotherapy-induced nausea and vomiting (CINV). Its efficacy and potential for drug-drug interactions are intrinsically linked to its metabolic profile. The metabolism of Aprepitant is extensive and primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. In vitro studies utilizing human liver microsomes have identified CYP3A4 as the principal enzyme responsible for its oxidative metabolism, with minor contributions from CYP1A2 and CYP2C19.[1] This metabolism largely involves the oxidation of the morpholine ring and its associated side chains.

Understanding the formation of specific metabolites, such as the M3 metabolite, is critical for a comprehensive assessment of the drug's disposition, potential for toxicity, and the impact of co-administered drugs that may inhibit or induce CYP3A4. This guide provides a detailed methodology for the controlled in vitro generation of the Aprepitant-M3 metabolite, a crucial step in characterizing its pharmacological and toxicological properties.

Foundational Principles: The In Vitro Metabolism System

The in vitro system described herein leverages human liver microsomes as a source of drug-metabolizing enzymes. Microsomes are vesicular fragments of the endoplasmic reticulum that are rich in CYP enzymes.[2] To drive the oxidative metabolism of Aprepitant, a continuous supply of the cofactor NADPH is essential. This is achieved through the use of an NADPH regenerating system, which ensures that the enzymatic activity is sustained throughout the incubation period.

The overall workflow for the in vitro generation and analysis of the Aprepitant-M3 metabolite is depicted in the following diagram:

Figure 1: A schematic overview of the experimental workflow for the in vitro generation and analysis of the Aprepitant-M3 metabolite.

Materials and Reagents

The following table outlines the necessary materials and reagents for this protocol.

| Material/Reagent | Recommended Supplier | Notes |

| Aprepitant | Sigma-Aldrich, Cayman Chemical | Analytical standard grade |

| Human Liver Microsomes (pooled) | Corning, Sekisui XenoTech | Characterized for CYP3A4 activity |

| NADPH Regenerating System (e.g., RapidStart™) | Corning, Promega | Provides a sustained source of NADPH |

| Potassium Phosphate Buffer (pH 7.4) | Prepare in-house or purchase | For dilution and incubation |

| Acetonitrile (ACN) | HPLC or LC-MS grade | For quenching and protein precipitation |

| Methanol (MeOH) | HPLC or LC-MS grade | For stock solutions and mobile phase |

| Formic Acid | LC-MS grade | For mobile phase modification |

| Ultrapure Water | Milli-Q® or equivalent | For all aqueous solutions |

| Internal Standard (e.g., Labeled Aprepitant) | If available, for quantitative analysis |

Detailed Experimental Protocol

This protocol is designed to be a robust starting point. Optimization of incubation time, Aprepitant concentration, and microsomal protein concentration may be necessary depending on the specific research goals.

Preparation of Solutions

-

Aprepitant Stock Solution (10 mM): Dissolve an appropriate amount of Aprepitant in methanol to achieve a final concentration of 10 mM. Store at -20°C.

-

Working Solutions: Prepare serial dilutions of the Aprepitant stock solution in methanol or acetonitrile to achieve the desired final concentrations for the assay.

-

Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.

-

NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions immediately before use.

-

Quenching Solution: Prepare a solution of acetonitrile containing an internal standard (if used) for reaction termination and protein precipitation.

Incubation Procedure

-

Pre-incubation: In a microcentrifuge tube, combine the following:

-

Human Liver Microsomes (final concentration of 0.5 mg/mL)

-

Potassium Phosphate Buffer (to final volume)

-

Aprepitant working solution (final concentration, e.g., 1-10 µM)

-

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath. This step allows the substrate to equilibrate with the enzymes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, and 60 minutes) in a shaking water bath.

Reaction Termination and Sample Preparation

-

Termination: At the designated time points, terminate the reaction by adding 2 volumes of ice-cold quenching solution (acetonitrile with internal standard).

-

Protein Precipitation: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Sample Transfer: Carefully transfer the supernatant to a new tube or an HPLC vial for LC-MS/MS analysis.

The metabolic pathway leading to the formation of the M3 metabolite is illustrated below.

Figure 2: The primary metabolic pathway of Aprepitant to its M3 metabolite, mediated by cytochrome P450 enzymes.

LC-MS/MS Analysis

The detection and quantification of Aprepitant and its M3 metabolite are best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

Chromatographic and Mass Spectrometric Conditions

The following table provides a starting point for the LC-MS/MS method development.

| Parameter | Recommended Condition |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, <3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Optimized for separation of Aprepitant and metabolites |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

MRM Transitions

Based on available literature, the following MRM transitions can be used for the detection of Aprepitant and its putative M3 metabolite.[3]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Aprepitant | 535.1 | 277.1 |

| Aprepitant-M3 Metabolite | 452.3 | 151.0 or 223.0 |

Note: The precursor ion for the M3 metabolite (molecular weight 451.1 g/mol ) is consistent with the protonated molecule [M+H]+. The product ion should be confirmed by infusion of a standard or analysis of a high-concentration incubate.

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis will be in the form of peak areas for Aprepitant and its M3 metabolite at different time points. The rate of metabolite formation can be calculated from the linear range of the time course. The intrinsic clearance (CLint) can be determined by the following equation:

CLint (µL/min/mg protein) = (Rate of metabolite formation) / (Substrate concentration x Microsomal protein concentration)

This value is instrumental in predicting the in vivo hepatic clearance of the drug.

Conclusion

This technical guide provides a comprehensive and scientifically grounded protocol for the in vitro generation of the Aprepitant-M3 metabolite. By understanding the rationale behind each step, researchers can confidently implement and adapt this methodology to their specific needs. The successful application of this protocol will enable a more thorough characterization of Aprepitant's metabolic profile, contributing to a deeper understanding of its pharmacology and clinical use.

References

-

U.S. Food and Drug Administration. (2003). EMEND (aprepitant) Capsules Label. [Link]

-

Sanchez, R. I., et al. (2004). Cytochrome P450 3A4 is the major enzyme involved in the metabolism of the substance P receptor antagonist aprepitant. Drug Metabolism and Disposition, 32(11), 1287-1292. [Link]

-

PubChem. (n.d.). Aprepitant-M3 Metabolite. National Center for Biotechnology Information. [Link]

-

Carver, P. L. (2012). In vitro glucuronidation of aprepitant: a moderate inhibitor of UGT2B7. The Journal of Clinical Pharmacology, 52(4), 586–594. [Link]

-

Corning Life Sciences. (n.d.). Gentest™ Human Liver Microsomes. [Link]

-

Naito, T., et al. (2021). Simple LC-MS/MS Methods for the Quantitation of Total and Free Aprepitant and its Active N-Dealkylated Metabolites in Human Plasma. Therapeutic Drug Monitoring, 43(5), 677-684. [Link]

-

Knights, K. M., et al. (2016). In vitro drug metabolism using liver microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]

Sources

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. IN VITRO GLUCURONIDATION OF APREPITANT: A MODERATE INHIBITOR OF UGT2B7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of Aprepitant and two metabolites in human plasma by high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Aprepitant-M3 Metabolite & CYP3A4 Interaction Dynamics

The following technical guide details the metabolic disposition and drug-drug interaction (DDI) profile of Aprepitant, with a specific focus on the M3 metabolite formation pathway and its mechanistic link to CYP3A4 time-dependent inhibition (TDI).

Executive Summary: The Morpholine Liability

In the development of neurokinin-1 (NK1) receptor antagonists, the morpholine core of Aprepitant (L-754,030) represents both a pharmacophore for efficacy and a structural alert for metabolic liability.[1] While Aprepitant is a potent antiemetic, its metabolic disposition is complex.[1]

This guide focuses on Metabolite M3 , a product of morpholine ring opening .[2] Unlike simple competitive inhibition, the formation of M3 signals a high-energy metabolic event that correlates with the mechanism-based inactivation (MBI) of CYP3A4. Understanding this pathway is critical for predicting clinical DDIs with narrow therapeutic index (NTI) substrates like midazolam, dexamethasone, and chemotherapeutic agents.[1]

Chemical Characterization & Biotransformation

Aprepitant undergoes extensive oxidative metabolism primarily mediated by CYP3A4 , with minor contributions from CYP1A2 and CYP2C19.[1][3][4] The metabolic map reveals a cascade of oxidations, but the critical pathway for DDI assessment is the modification of the morpholine ring.

The M3 Formation Pathway

Metabolite M3 is distinct from the parent compound due to the cleavage of the morpholine ring.

-

Parent Structure: Cyclic morpholine ether.[1]

-

Reaction: CYP3A4-mediated oxidation at the C2 or C3 position of the morpholine ring.[1]

-

Mechanism: This oxidation destabilizes the ring, leading to C-O bond scission (ring opening).[1]

-

Product (M3): An N-dealkylated, open-chain species (often hydroxylated).[1]

Critical Insight: The formation of M3 is not merely a clearance route; it is the "smoking gun" of a suicide inhibition event. The oxidative attack required to open the ring often generates a reactive intermediate (likely an iminium ion or aldehyde species) that can covalently bind to the heme or apoprotein of CYP3A4, resulting in irreversible inactivation.

Visualization: The Metabolic Fork

The following diagram illustrates the divergence between stable metabolite formation and enzyme inactivation.

Figure 1: Mechanistic link between M3 formation and CYP3A4 inactivation.[1] The reactive intermediate partitions between forming the stable M3 metabolite and destroying the enzyme.

Mechanisms of Drug-Drug Interaction (DDI)

Aprepitant acts as a perpetrator of DDI through a "dual-phase" mechanism.[1]

Phase I: Time-Dependent Inhibition (TDI)

Upon acute dosing (Days 1-5), Aprepitant functions as a moderate CYP3A4 inhibitor.[1]

-

Type: Mechanism-Based Inhibition (MBI) / Suicide Inhibition.[1]

-

Driver: The morpholine ring opening pathway (M3 precursor).[1][2]

-

Kinetics: The inhibition is time-dependent.[1][5]

values decrease as pre-incubation time increases.[1] -

Clinical Impact: Increases AUC of CYP3A4 substrates (e.g., Midazolam AUC

2-3 fold; Dexamethasone AUC

Phase II: Enzyme Induction (Chronic)

With chronic dosing (>2 weeks), Aprepitant induces CYP2C9 and CYP3A4 (via PXR activation), potentially offsetting the inhibition or reducing levels of other substrates (e.g., Warfarin, Tolbutamide).[1]

Quantitative DDI Data Summary

| Interaction Type | Victim Drug (Substrate) | Effect on AUC | Mechanism | Recommendation |

| Inhibition | Midazolam (Oral) | CYP3A4 TDI | Monitor sedation | |

| Inhibition | Dexamethasone | CYP3A4 TDI | Reduce dose by 50% | |

| Inhibition | Methylprednisolone | CYP3A4 TDI | Reduce dose | |

| Induction | Warfarin | CYP2C9 Induction | Monitor INR closely | |

| Induction | Tolbutamide | CYP2C9 Induction | Monitor efficacy |

Experimental Protocols: Validating TDI

To confirm if the M3 pathway drives inactivation, the following

Protocol: Shift Assay (Microsomal)

Objective: Determine if the inhibitory potency of Aprepitant increases after pre-incubation with NADPH (indicating TDI).

Materials:

-

Human Liver Microsomes (HLM) (0.5 mg/mL protein)[1]

-

Probe Substrate: Midazolam (5 µM) or Testosterone (50 µM)[1]

-

Cofactor: NADPH regenerating system[1]

-

Test Compound: Aprepitant (0.1 – 50 µM)[1]

Workflow:

-

Preparation: Prepare two parallel incubation plates (Plate A and Plate B).

-

Pre-Incubation (The Variable):

-

Reaction: Incubate both plates for substrate conversion time (e.g., 5-10 mins).

-

Quench: Stop reaction with ice-cold Acetonitrile containing Internal Standard.

-

Analysis: Quantify metabolite (1'-OH-Midazolam) via LC-MS/MS.

Data Analysis:

Calculate

-

Shift Ratio:

[1] -

Interpretation: A shift > 1.5 suggests Time-Dependent Inhibition.[1] (Aprepitant typically shows a shift > 3.0).[1]

Visualization: Shift Logic

Figure 2: Experimental logic for distinguishing reversible inhibition from mechanism-based inactivation.

Clinical & Regulatory Implications

The identification of the M3 pathway and the confirmed TDI profile necessitates specific regulatory labeling and clinical management strategies.

-

Corticosteroid Sparing: Because Aprepitant inactivates the enzyme responsible for clearing Dexamethasone (CYP3A4), the oral dose of Dexamethasone must be reduced by 50% when co-administered to prevent steroid-induced toxicity (insomnia, hyperglycemia).[1]

-

Chemotherapy Co-administration: Caution is required with CYP3A4-metabolized chemotherapeutics (e.g., Docetaxel, Etoposide, Vinorelbine).[1] While some studies show manageable interactions, the theoretical risk of increased toxicity remains due to the TDI mechanism.

-

Contraindications: Co-administration with CYP3A4 substrates that have narrow therapeutic indices and risk of QT prolongation (e.g., Pimozide, Cisapride) is contraindicated .[1]

References

-

FDA Clinical Pharmacology Review: Application Number: 21-549 (Emend).[1] Center for Drug Evaluation and Research.[1] [Link]

-

CYP3A4 Inhibition Mechanism: Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs.[1][6][7][8] Clinical Pharmacokinetics.[1][7][8][9][10][11] [Link]

-

Metabolic Pathway Characterization: Structure and metabolism of Aprepitant. Drug Metabolism and Disposition.[1][5][8][9][10][11][12][13] [Link]

-

Clinical DDI Studies: Effects of aprepitant on the pharmacokinetics of dexamethasone and methylprednisolone. Clinical Pharmacology & Therapeutics.[1][7] [Link]

Sources

- 1. Aprepitant - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Cytochrome P450 3A4 is the major enzyme involved in the metabolism of the substance P receptor antagonist aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. These highlights do not include all the information needed to use APREPITANT CAPSULES safely and effectively. See full prescribing information for APREPITANT CAPSULES. APREPITANT capsules, for oral use Initial U.S. Approval: 2003 [dailymed.nlm.nih.gov]

- 5. Probing Mechanisms of CYP3A Time-Dependent Inhibition Using a Truncated Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pharmacytimes.com [pharmacytimes.com]

- 8. Aprepitant: Mechanism of action, Side effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 9. Aprepitant and fosaprepitant drug interactions: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism Underlying Conflicting Drug-Drug Interaction Between Aprepitant and Voriconazole via Cytochrome P450 3A4-Mediated Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Metabolic Journey of Aprepitant: A Deep Dive into the Formation of the M3 Metabolite

Abstract

Aprepitant, a cornerstone in the management of chemotherapy-induced and postoperative nausea and vomiting, undergoes extensive metabolic transformation within the human body. As a potent and selective neurokinin-1 (NK1) receptor antagonist, its pharmacokinetic and pharmacodynamic profile is intrinsically linked to its metabolic fate.[1][2] This in-depth technical guide provides a comprehensive exploration of the metabolic pathways of aprepitant, with a particular focus on the intricate biochemical steps leading to the formation of its significant, yet weakly active, M3 metabolite.[3] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of aprepitant's biotransformation, a critical aspect for optimizing its clinical use and informing the development of next-generation antiemetics.

Introduction: The Clinical Significance of Aprepitant and the Imperative of Metabolic Scrutiny

Aprepitant (marketed as Emend®) represents a significant advancement in antiemetic therapy.[1] Its mechanism of action involves blocking the binding of substance P to the NK1 receptor in the central nervous system, a key pathway in the vomiting reflex.[1] The efficacy of aprepitant in preventing both acute and delayed emesis has substantially improved the quality of life for patients undergoing highly emetogenic chemotherapy.

The clinical journey of any xenobiotic is profoundly influenced by its metabolism. For aprepitant, a compound with a complex chemical structure featuring a morpholine core, understanding its metabolic pathways is paramount for several reasons:

-

Predicting Drug-Drug Interactions: Aprepitant is a substrate, a moderate inhibitor, and an inducer of the cytochrome P450 (CYP) 3A4 enzyme, and also an inducer of CYP2C9.[4][5] A thorough understanding of its metabolism is crucial for predicting and managing clinically significant drug-drug interactions, particularly with co-administered chemotherapeutic agents that are also CYP3A4 substrates.[2][6]

-

Informing Dosage Regimens: The rate and extent of metabolic clearance directly impact the drug's half-life and bioavailability, thus informing appropriate dosing strategies.

-

Guiding Future Drug Design: Elucidating the metabolic "hotspots" on the aprepitant molecule can guide the design of new NK1 receptor antagonists with improved metabolic stability and a more predictable pharmacokinetic profile.

This guide will navigate the reader through the primary metabolic routes of aprepitant, culminating in a detailed examination of the formation of the M3 metabolite, a process involving a notable oxidative opening of the morpholine ring.

The Primary Metabolic Crossroads: The Dominant Role of Cytochrome P450

Aprepitant is subject to extensive hepatic metabolism, with the cytochrome P450 superfamily of enzymes playing the central role in its biotransformation.

The Key Enzymatic Players

In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have unequivocally identified CYP3A4 as the primary enzyme responsible for aprepitant's metabolism.[7] Minor contributions from CYP1A2 and CYP2C19 have also been observed. The metabolism of aprepitant is largely oxidative, involving modifications at the morpholine ring and its side chains.[3]

The pivotal role of CYP3A4 has significant clinical implications. Co-administration of aprepitant with potent CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) can lead to substantial alterations in aprepitant plasma concentrations, necessitating careful clinical management. Conversely, as a moderate inhibitor of CYP3A4, aprepitant can increase the plasma levels of co-administered drugs that are substrates for this enzyme, such as certain corticosteroids and chemotherapeutic agents.[2]

Major Metabolic Pathways: N- and O-Dealkylation

The principal metabolic transformations of aprepitant are N-dealkylation and O-dealkylation . These reactions, catalyzed predominantly by CYP3A4, involve the cleavage of carbon-nitrogen and carbon-oxygen bonds, respectively, leading to the formation of more polar metabolites that can be more readily excreted. While these are the major pathways, a notable and structurally interesting transformation is the formation of the M3 metabolite.

Figure 2: A proposed step-by-step mechanism for the formation of the M3 metabolite.

Experimental Protocols for Studying Aprepitant Metabolism

The elucidation of aprepitant's metabolic pathways relies on a combination of in vitro and in vivo experimental approaches. The following protocols provide a framework for investigating the metabolism of aprepitant and the formation of its metabolites.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol is a cornerstone for identifying the primary metabolizing enzymes and the major metabolites.

Objective: To determine the metabolic profile of aprepitant in a human-relevant in vitro system.

Methodology:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of aprepitant in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

In a microcentrifuge tube, combine pooled human liver microsomes (typically 0.5-1.0 mg/mL protein concentration), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of the Reaction:

-

Initiate the metabolic reaction by adding the aprepitant stock solution to the pre-warmed incubation mixture. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzymatic activity.

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixture to precipitate the microsomal proteins.

-

Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Causality and Self-Validation: By comparing the metabolic profile in the presence and absence of the NADPH-generating system, one can confirm that the observed metabolism is NADPH-dependent, a hallmark of CYP450-mediated reactions. The inclusion of a time course allows for the assessment of metabolic stability and the kinetics of metabolite formation.

Recombinant CYP Enzyme Phenotyping

This protocol is essential for pinpointing the specific CYP isoforms responsible for aprepitant's metabolism.

Objective: To identify the specific human CYP enzymes involved in the metabolism of aprepitant.

Methodology:

-

Incubation with Individual Recombinant CYPs:

-

Follow a similar incubation procedure as with HLMs, but replace the pooled microsomes with individual recombinant human CYP enzymes (e.g., CYP3A4, CYP1A2, CYP2C19, etc.) co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).

-

-

Data Analysis:

-

Quantify the rate of aprepitant depletion or metabolite formation for each CYP isoform.

-

Compare the metabolic activity of the different isoforms to determine their relative contributions to aprepitant's overall metabolism.

-

Causality and Self-Validation: The use of a panel of recombinant CYP enzymes provides direct evidence for the involvement of specific isoforms. The results should correlate with chemical inhibition studies in HLMs, where selective inhibitors for different CYP isoforms are used to assess their impact on aprepitant metabolism.

Figure 3: A typical experimental workflow for the identification and characterization of aprepitant metabolites.

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of aprepitant.

Table 1: Key Pharmacokinetic Parameters of Aprepitant

| Parameter | Value | Reference |

| Oral Bioavailability | ~60-65% | [8] |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours | [9] |

| Plasma Protein Binding | >95% | [1] |

| Apparent Terminal Half-life | 9-13 hours | [8] |

| Primary Route of Elimination | Metabolism | [1] |

Table 2: Relative Contribution of CYP Isoforms to Aprepitant Metabolism

| CYP Isoform | Relative Contribution | Reference |

| CYP3A4 | Major | [7] |

| CYP1A2 | Minor | [1] |

| CYP2C19 | Minor | [1] |

Conclusion: A Comprehensive Understanding for Enhanced Clinical Application

The metabolic landscape of aprepitant is dominated by the activity of CYP3A4, leading primarily to N- and O-dealkylation products. The formation of the M3 metabolite, through a fascinating oxidative opening of the morpholine ring, highlights the complexity of its biotransformation. A thorough understanding of these metabolic pathways, from the key enzymatic players to the intricate chemical transformations, is not merely an academic exercise. It is a fundamental requirement for the safe and effective clinical use of aprepitant, enabling the prediction of drug-drug interactions, the optimization of dosing regimens, and the rational design of future antiemetic therapies with improved metabolic profiles. This guide provides a detailed framework for researchers and drug development professionals to navigate the metabolic complexities of this important therapeutic agent.

References

-

Structure of aprepitant. * denotes position of 14 C label. - ResearchGate. Available at: [Link]

-

Proposed scheme for the metabolism of aprepitant in rats and dogs. denotes the position of 14 C label - ResearchGate. Available at: [Link]

-

Preparation and Characterization of Aprepitant Solid Dispersion with HPMCAS-LF - PMC. Available at: [Link]

-

Aprepitant - StatPearls - NCBI Bookshelf. Available at: [Link]

-

Aprepitant inhibits cyclophosphamide bioactivation and thiotepa metabolism - PubMed. Available at: [Link]

-

emend - accessdata.fda.gov. Available at: [Link]

-

21-549 Emend Clinical Pharmacology Biopharmaceutics Review - accessdata.fda.gov. Available at: [Link]

-

Aprepitant-M3 Metabolite | C20H16F7NO3 | CID 9933512 - PubChem - NIH. Available at: [Link]

-

Aprepitant pharmacokinetics and assessing the impact of aprepitant on cyclophosphamide metabolism in cancer patients undergoing hematopoietic stem cell transplantation - PubMed. Available at: [Link]

-

21-549 Emend Medical Review Part 1 - accessdata.fda.gov. Available at: [Link]

-

Structures of aprepitant and its metabolites. denotes the positions of 14 C label. - ResearchGate. Available at: [Link]

-

Aprepitant inhibits cyclophosphamide bioactivation and thiotepa metabolism - PubMed. Available at: [Link]

-

Pharmacology of Aprepitant (Emend, Apreon) ; Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. Available at: [Link]

-

21-549 Emend Pharmacology Review Part 1 - accessdata.fda.gov. Available at: [Link]

-

A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions - MDPI. Available at: [Link]

-

Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem. Available at: [Link]

-

The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs. Available at: [Link]

-

Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

-

Aprepitant: a substance P antagonist for chemotherapy induced nausea and vomiting. Available at: [Link]

-

Pharmacokinetics of aprepitant and dexamethasone after administration of chemotherapeutic agents and effects of plasma substance P concentration on chemotherapy-induced nausea and vomiting in Japanese cancer patients - PubMed Central. Available at: [Link]

Sources

- 1. Unusual Cytochrome P450 Enzymes and Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aprepitant inhibits cyclophosphamide bioactivation and thiotepa metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Oxidation mechanism in the metabolism of (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide on oxyferryl active site in CYP3A4 Cytochrome: DFT modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]

- 9. CYP3A4 Mediates Oxidative Metabolism of the Synthetic Cannabinoid AKB-48 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust Bioanalytical Method for the Quantification of Aprepitant and its Key Metabolites in Human Plasma using LC-MS/MS

Abstract

This application note presents a comprehensive, validated bioanalytical method for the simultaneous quantification of Aprepitant, an antiemetic neurokinin-1 (NK1) receptor antagonist, and its primary metabolites in human plasma. Developed for researchers, scientists, and drug development professionals, this guide provides not only step-by-step protocols but also the scientific rationale behind key methodological choices. The method utilizes Liquid-Liquid Extraction (LLE) for sample preparation, followed by chromatographic separation using reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) and detection by tandem mass spectrometry (LC-MS/MS). All procedures have been developed and validated in accordance with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][2] This robust and reliable assay is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction: The Clinical and Metabolic Profile of Aprepitant

Aprepitant is a selective, high-affinity antagonist of human substance P/neurokinin 1 (NK₁) receptors, widely used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[3] To accurately characterize its pharmacokinetic profile and ensure clinical efficacy and safety, a reliable method for quantifying both the parent drug and its major metabolites in biological matrices is essential.

Aprepitant undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 isoenzyme CYP3A4, with minor contributions from CYP1A2 and CYP2C19.[4][5] The metabolism is complex, involving multiple pathways including N-dealkylation, oxidation of the morpholine ring, and subsequent glucuronidation.[6][7] While several metabolites have been identified, they are considered to be weakly active.[4] However, their quantification is crucial for a complete understanding of the drug's disposition. This application note will focus on Aprepitant and two representative oxidative metabolites derived from the morpholine ring, which are key indicators of its metabolic fate.

Caption: Metabolic pathway of Aprepitant.

Bioanalytical Method Development Strategy

The selection of an appropriate bioanalytical strategy is paramount for achieving the required sensitivity, selectivity, and robustness. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior performance characteristics.[8][9]

Rationale for Sample Preparation: Liquid-Liquid Extraction (LLE)

The complexity of plasma necessitates a sample preparation step to remove proteins and other endogenous interferences that can suppress the analyte signal and contaminate the analytical system.[10][11] While Solid-Phase Extraction (SPE) offers high selectivity, Liquid-Liquid Extraction (LLE) was chosen for this method due to its simplicity, cost-effectiveness, and high recovery for moderately lipophilic compounds like Aprepitant.[12][13][14] LLE effectively partitions the analytes from the aqueous plasma matrix into an immiscible organic solvent, leaving behind proteins and polar interferences.[15]

Rationale for Chromatography: Reversed-Phase UHPLC

Reversed-phase chromatography is ideally suited for separating Aprepitant and its metabolites from endogenous plasma components. A sub-2 µm particle C18 column was selected to provide high-resolution separation and short analysis times. The mobile phase consists of an aqueous component with a pH modifier (ammonium acetate) to ensure consistent ionization of the analytes and an organic component (acetonitrile) to facilitate elution. A gradient elution is employed to effectively resolve the parent drug and its more polar metabolites within a short run time.

Rationale for Detection: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[16] The instrument is set to detect specific precursor-to-product ion transitions for each analyte and the internal standard. This high degree of specificity minimizes the potential for interference from co-eluting matrix components, ensuring accurate quantification even at low concentrations. Electrospray ionization (ESI) in positive mode was found to be optimal for the protonation of Aprepitant and its metabolites.

Detailed Experimental Protocols

Materials and Reagents

-

Aprepitant, Metabolite M1, and Metabolite M2 reference standards

-

Aprepitant-d4 (Internal Standard, IS)

-

LC-MS grade acetonitrile, methanol, and water

-

Ammonium acetate (≥99% purity)

-

Formic acid (LC-MS grade)

-

Human plasma (K2EDTA as anticoagulant)

-

Extraction Solvent: Methyl tert-butyl ether (MTBE)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration curve standards and quality control samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with 50:50 (v/v) acetonitrile:water.

Protocol: Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot 100 µL of plasma samples (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the IS working solution (100 ng/mL) to each tube (except for the blank matrix) and vortex for 10 seconds.

-

Add 600 µL of MTBE to each tube.

-

Cap and vortex vigorously for 2 minutes.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (~550 µL) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (90% Mobile Phase A: 10% Mobile Phase B).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Liquid-Liquid Extraction (LLE) workflow.

Protocol: LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Column Temperature | 40°C |

| Mobile Phase A | 5 mM Ammonium Acetate in Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Elution | 10% B to 95% B over 3.5 min, hold at 95% B for 1 min, return to 10% B and equilibrate for 1.5 min |

| Total Run Time | 6.0 min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

Table 1: Optimized LC-MS/MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Aprepitant | 535.1 | 277.1 | 100 | 25 |

| Metabolite M1 | 551.1 | 277.1 | 100 | 28 |

| Metabolite M2 | 453.2 | 199.1 | 100 | 30 |

| Aprepitant-d4 (IS) | 539.1 | 281.1 | 100 | 25 |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Bioanalytical Method Validation

The method was fully validated according to the EMA and FDA guidelines, which have been harmonized under the ICH M10 framework.[1][17][18][19][20] The objective of validation is to demonstrate that the assay is suitable for its intended purpose.[18]

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analytes and IS in at least six different sources of blank plasma. Response of interference should be <20% of the LLOQ for the analyte and <5% for the IS. |

| Calibration Curve | A minimum of six non-zero standards. A weighting factor of 1/x² is used. The correlation coefficient (r²) should be ≥0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | Evaluated at four QC levels (LOD, Low, Mid, High). Intra- and Inter-assay precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (%Bias) should be within ±15% of nominal values (±20% at LLOQ). |

| Matrix Effect | The matrix factor (MF) should be calculated from at least six different lots of blank matrix. The CV of the IS-normalized MF should be ≤15%. |

| Recovery | Extraction recovery should be consistent, precise, and reproducible. The CV of the recovery across Low, Mid, and High QCs should be ≤15%. |

| Stability | Analyte stability must be demonstrated under various conditions: Freeze-thaw (min. 3 cycles), short-term (bench-top), long-term (storage temperature), and post-preparative (autosampler).[21][22][23][24] Analyte concentration should be within ±15% of nominal. |

Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

Protocol: Stability Assessment

-

Freeze-Thaw Stability: Analyze Low and High QC samples after three freeze-thaw cycles (-80°C to room temperature).

-

Bench-Top Stability: Keep Low and High QC samples at room temperature for a period exceeding the expected sample handling time (e.g., 6 hours) before processing and analysis.

-

Long-Term Stability: Store Low and High QC samples at -80°C for a duration covering the expected sample storage period (e.g., 90 days) before analysis.

-

Post-Preparative Stability: Place processed Low and High QC samples in the autosampler (e.g., at 10°C) and re-inject them after a specified period (e.g., 24 hours).

-

Data Analysis: For all stability tests, the mean concentration of the stability samples must be within ±15% of the nominal concentration.

Conclusion

The bioanalytical method detailed in this application note provides a selective, sensitive, and robust procedure for the quantification of Aprepitant and its key metabolites in human plasma. The use of Liquid-Liquid Extraction and LC-MS/MS ensures high-quality data suitable for regulatory submissions. The comprehensive validation confirms the method's reliability and adherence to international guidelines, making it an invaluable tool for pharmacokinetic and clinical research involving Aprepitant.

References

-

European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Aprepitant. StatPearls. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Draft ICH guideline M10 on bioanalytical method validation. EPTRI. Retrieved from [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

Hoffman, P. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

-

Huskey, S. E., et al. (2004). The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs. Drug Metabolism and Disposition, 32(4), 436-446. Retrieved from [Link]

-

Wikipedia. (n.d.). Aprepitant. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

Huskey, S. E., et al. (2004). The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs. Drug Metabolism and Disposition. Retrieved from [Link]

-

Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]

-

Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

-

MetwareBio. (n.d.). Metabolomics Sample Preparation FAQ. Retrieved from [Link]

-

de Zeeuw, R. A., et al. (1995). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. Journal of Analytical Toxicology, 19(5), 341-350. Retrieved from [Link]

-

Medicine.com. (2020). Aprepitant: Dosage, Mechanism/Onset of Action, Half-Life. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

-

Unacademy. (n.d.). Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices. Retrieved from [Link]

-

Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

-

International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]

-

Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis, 3(1), 75-92. Retrieved from [Link]

-

Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample Preparation – Liquid-Liquid Extraction. Retrieved from [Link]

-

Dong, M. W., & Hu, Y. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 304-313. Retrieved from [Link]

-

Abdel-Rehim, M. (2014). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Journal of Advanced Research. Retrieved from [Link]

-

Karinen, R., et al. (2021). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of Chromatography B, 1179, 122824. Retrieved from [Link]

-

de Velde, F., et al. (2021). Development and validation of a combined liquid chromatography tandem-mass spectrometry assay for the quantification of aprepitant and dexamethasone in human plasma to support pharmacokinetic studies in pediatric patients. Journal of Chromatography B, 1173, 122695. Retrieved from [Link]

-

Prakash, R., et al. (2013). Determination of Aprepitant in Human Plasma by Using LC-MS/MS with Electrospray Ionization. Walsh Medical Media. Retrieved from [Link]

-

Regan, M. S., et al. (2021). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Metabolites, 11(11), 744. Retrieved from [Link]

-

Ottoboni, T., et al. (2021). Stability of Aprepitant Injectable Emulsion in Alternate Infusion Bags, in Refrigerated Storage, and Admixed with Dexamethasone and Palonosetron. Drug Design, Development and Therapy, 15, 2519-2527. Retrieved from [Link]

-

ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures. Retrieved from [Link]

-

Nama, S., et al. (2011). A VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF APREPITANT IN BULK AND PHARMACEUTICAL DOSAGE FORMS. International Journal of ChemTech Research. Retrieved from [Link]

-

Dupuis, L. L., et al. (2009). Stability of an extemporaneous oral liquid aprepitant formulation. Supportive Care in Cancer, 17(3), 329-334. Retrieved from [Link]

-

MohanRao, T., et al. (2020). LC-MS/MS Determination and Pharmacokinetics Study of Apremilast after Oral Administration in Rabbits. Indian Journal of Pharmaceutical Education and Research, 54(2), 440-446. Retrieved from [Link]

-

Ottoboni, T., et al. (2021). Stability of Aprepitant Injectable Emulsion in Alternate Infusion Bags, in Refrigerated Storage, and Admixed with Dexamethasone and Palonosetron. Drug Design, Development and Therapy. Retrieved from [Link]

-

Neliti. (2022). An insight of development and validation of bio-analytical method in the reference of anti-diabetic drugs by using LC-MS. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2025). Bioanalytical method validation of rifapentine and its metabolite in human plasma using the LC-MS/MS method, as well as its application to a pharmacokinetics study. Retrieved from [Link]

Sources

- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 3. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Aprepitant - Wikipedia [en.wikipedia.org]

- 5. medicine.com [medicine.com]

- 6. The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. media.neliti.com [media.neliti.com]

- 9. japsonline.com [japsonline.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis - unacademy [unacademy.com]

- 13. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 14. Liquid-liquid extraction [scioninstruments.com]

- 15. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. labs.iqvia.com [labs.iqvia.com]

- 18. id-eptri.eu [id-eptri.eu]

- 19. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 20. fda.gov [fda.gov]

- 21. pure.eur.nl [pure.eur.nl]

- 22. Stability of Aprepitant Injectable Emulsion in Alternate Infusion Bags, in Refrigerated Storage, and Admixed with Dexamethasone and Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Stability of an extemporaneous oral liquid aprepitant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Stability of Aprepitant Injectable Emulsion in Alternate Infusion Bags, in Refrigerated Storage, and Admixed with Dexamethasone and Palonosetron - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Enzymatic Synthesis and Isolation of Aprepitant-M3 Metabolite

Abstract & Scientific Rationale

Aprepitant (Emend®) is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors, widely used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][2] Its metabolic profile is complex, primarily driven by CYP3A4 , with minor contributions from CYP1A2 and CYP2C19.[3][4][5]

The M3 metabolite (Aprepitant-M3) , identified as the N-dealkylated morpholinone derivative (PubChem CID: 9933512), represents a critical node in the clearance pathway.[1][2] Unlike synthetic chemical routes, which often require harsh deprotection steps and chiral resolution, enzymatic synthesis using Recombinant Human CYP3A4 (rhCYP3A4) offers a stereoselective, "green" chemistry approach that preserves the delicate (5S,6R)-stereochemistry of the morpholine core.

This protocol details a scalable enzymatic workflow to generate, isolate, and validate Aprepitant-M3 for use as a mass spectrometry standard or for toxicology screening.

Metabolic Pathway & Mechanism

Aprepitant undergoes oxidative metabolism where the triazolinone ring is cleaved from the morpholine scaffold. This N-dealkylation is catalyzed almost exclusively by CYP3A4.[1][2]

Critical Insight: Aprepitant is both a substrate and a moderate inhibitor of CYP3A4 (mechanism-based inactivation).[1][2] Therefore, this protocol utilizes a high-enzyme/short-incubation strategy to maximize M3 yield before autoinhibition stalls the reaction.[1][2]

Visualization: Aprepitant Biotransformation Pathway

Figure 1: CYP3A4-mediated N-dealkylation of Aprepitant yielding the M3 metabolite.[1][2]

Materials & Reagents

To ensure reproducibility, use the following validated grades or equivalents:

| Component | Specification | Recommended Source |

| Enzyme Source | Recombinant Human CYP3A4 (Baculosomes/Supersomes) | Corning / Moltox |

| Substrate | Aprepitant (>99% Purity) | USP Reference Standard |

| Cofactor | NADPH Regenerating System (G6P, G6PDH, NADP+) | Promega / Sigma |

| Buffer | Potassium Phosphate (100 mM, pH 7.[1][2]4) | Sigma-Aldrich |

| Solvent | DMSO (anhydrous) | Merck |

| Quenching Agent | Acetonitrile (LC-MS Grade) with 0.1% Formic Acid | Fisher Scientific |

Experimental Protocol

Phase 1: Preparation of Stock Solutions

-

Aprepitant Stock (10 mM): Dissolve 5.34 mg of Aprepitant (MW: 534.43 g/mol ) in 1 mL of DMSO.[2] Vortex for 2 minutes. Note: Aprepitant is highly lipophilic; ensure complete dissolution.

-

Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂.[2]

Phase 2: Enzymatic Incubation (Scale-Up)

This protocol is scaled for a 10 mL reaction volume to generate sufficient mass for isolation.[1][2]

-

Reaction Mixture Assembly (on ice):

-

Buffer: 8.9 mL Phosphate Buffer (pH 7.4).

-

Enzyme: Add 200 µL rhCYP3A4 (1 nmol/mL stock)

Final conc: 20 pmol/mL. -

Substrate: Add 10 µL Aprepitant Stock

Final conc: 10 µM. -

Expert Note: Keep substrate concentration

10 µM.[2] Higher concentrations trigger strong autoinhibition of CYP3A4, reducing overall yield.

-

-

Pre-incubation:

-

Incubate the mixture at 37°C for 5 minutes in a shaking water bath (60 rpm) to equilibrate temperature.

-

-

Initiation:

-

Add 890 µL of NADPH Regenerating System (pre-warmed to 37°C).

-

Start Timer immediately.

-

-

Incubation:

-

Termination:

-

Add 10 mL of ice-cold Acetonitrile (1:1 v/v ratio) to quench the reaction and precipitate proteins.[2]

-

Vortex vigorously for 30 seconds.

-

Phase 3: Extraction & Clarification

-

Centrifugation: Spin the quenched mixture at 4,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a clean glass tube.

-

Concentration: Evaporate the organic solvent (Acetonitrile) under a stream of Nitrogen at 35°C until the volume is reduced to ~10 mL (aqueous phase remaining).

-

Solid Phase Extraction (SPE) Clean-up (Optional but Recommended):

Isolation & Validation (HPLC/LC-MS)

Chromatographic Conditions

-

Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Detection: UV @ 210 nm (Aprepitant lacks strong chromophores; low UV is required) or MS.[1][2]

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 40 | Equilibration |

| 2.0 | 40 | Load |

| 15.0 | 90 | Elution of Parent/M3 |

| 20.0 | 90 | Wash |

| 20.1 | 40 | Re-equilibration |

Validation Criteria (Self-Validating System)

To confirm the identity of M3 without a synthetic standard, utilize LC-MS/MS fragmentation logic :

-

Parent (Aprepitant): m/z 535.2 [M+H]⁺.

-

Target (M3): m/z ~452 [M+H]⁺ (Predicted).

-

Diagnostic Fragment: The morpholine core should yield a consistent daughter ion characteristic of the fluorophenyl-morpholine moiety.

Troubleshooting & Expert Insights

-

Low Yield:

-

Solubility Issues:

-

Aprepitant may precipitate upon adding to the aqueous buffer. Ensure the DMSO content is <0.5% but mix rapidly upon addition. If precipitation occurs, add 0.5% BSA (Bovine Serum Albumin) to the buffer to act as a carrier, though this complicates post-reaction cleanup.

-

-

Stereochemical Integrity:

-

Enzymatic synthesis preserves the (5S,6R) configuration. Avoid harsh acidic extractions which could potentially epimerize the centers.

-

References

-

PubChem. (n.d.).[2] Aprepitant-M3 Metabolite (CID 9933512).[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Sanchez, R. I., et al. (2004).[2] Cytochrome P450 3A4 is the major enzyme involved in the metabolism of the substance P receptor antagonist aprepitant.[11] Drug Metabolism and Disposition, 32(11), 1287-1292.[1][2] [Link]

-

Huskey, S. E., et al. (2004).[2] The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs.[3] Drug Metabolism and Disposition, 32(2), 246-258.[1][2] [Link][1][2]

-

FDA AccessData. (2003).[2] Emend (Aprepitant) Clinical Pharmacology and Biopharmaceutics Review.[Link][1][2]

Sources

- 1. Aprepitant-M3 Metabolite | C20H16F7NO3 | CID 9933512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. updatepublishing.com [updatepublishing.com]

- 8. Cytochrome P450 3A4 is the major enzyme involved in the metabolism of the substance P receptor antagonist aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. courses.washington.edu [courses.washington.edu]

- 10. Effects of aprepitant on cytochrome P450 3A4 activity using midazolam as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: A Strategic Approach to the Chiral Separation of Aprepitant Metabolites by HPLC

Authored by: A Senior Application Scientist

Abstract

Aprepitant, a selective neurokinin-1 (NK1) receptor antagonist, is a cornerstone in the prevention of chemotherapy-induced and postoperative nausea and vomiting. The molecule possesses three stereogenic centers, leading to eight possible stereoisomers.[1][2][3] As Aprepitant undergoes extensive hepatic metabolism, primarily through cytochrome P450 3A4 (CYP3A4), its metabolites may also be chiral.[1][4][5] The stereochemical configuration of these metabolites can significantly influence their pharmacological and toxicological profiles. Therefore, the development of robust enantioselective analytical methods is not merely an academic exercise but a regulatory and safety imperative. This application note presents a detailed protocol and strategic guidance for developing a High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Aprepitant metabolites, leveraging established principles of chiral chromatography and knowledge of the parent compound's analytical behavior.

Introduction: The Clinical and Stereochemical Complexity of Aprepitant

Aprepitant is a potent antiemetic agent that functions by blocking the binding of substance P to the NK1 receptor in the central nervous system.[1][6] Its efficacy in managing both acute and delayed emesis has made it an invaluable component of antiemetic therapy.[7] The chemical structure of Aprepitant is characterized by three chiral centers, which gives rise to a complex stereoisomeric landscape.[1][3] The approved drug is a single stereoisomer, 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one.[6]

Metabolism of Aprepitant is substantial, occurring primarily via oxidation of the morpholine ring and its side chains, with subsequent glucuronidation.[8][9][10] Key metabolic pathways include N-dealkylation and opening of the morpholine ring.[9] Since these transformations may not affect all three chiral centers, the resulting metabolites are often chiral themselves. Given that enantiomers of a drug or its metabolites can exhibit different efficacy, toxicity, and pharmacokinetic profiles, regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the need for stereospecific analysis.[11][12] This document provides a comprehensive framework for the development and validation of an HPLC method for the chiral separation of Aprepitant metabolites.

The Imperative for Stereospecific Analysis

The rationale for developing a chiral separation method for Aprepitant metabolites is grounded in fundamental principles of pharmacology and regulatory compliance:

-

Stereoselective Pharmacodynamics and Pharmacokinetics: Enantiomers can interact differently with chiral biological targets such as receptors and enzymes. This can lead to one stereoisomer being therapeutically active while the other is inactive or even responsible for adverse effects. The metabolic fate and clearance rates of stereoisomers can also differ significantly.

-

Regulatory Scrutiny: Global regulatory agencies mandate the investigation of the stereoisomeric composition of new drugs. This includes characterizing the individual isomers and evaluating their pharmacological and toxicological properties.[12] Establishing a validated stereoselective assay early in development is crucial for drug safety and registration.

-

Metabolite Safety (MIST): Understanding the exposure and activity of drug metabolites is a key aspect of safety assessment. If a metabolite is chiral, assessing the stereoisomeric ratio in circulation and its potential for stereospecific activity or toxicity is a critical component of this evaluation.

Proposed HPLC Method for Chiral Separation of Aprepitant Metabolites

Based on successful methods for the separation of Aprepitant's own stereoisomers, a normal-phase HPLC approach using a polysaccharide-based chiral stationary phase (CSP) is recommended as a starting point.[2][3] These CSPs, such as those derived from amylose or cellulose, are renowned for their broad applicability and excellent enantiorecognition capabilities, often through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[11][13]

Causality Behind Experimental Choices

-

Chiral Stationary Phase (CSP): An amylase-based CSP, such as Chiralpak® AD-H , is proposed. This column has demonstrated success in resolving all eight stereoisomers of the parent Aprepitant molecule.[2][3] The carbamate derivatives on the polysaccharide backbone create a well-defined chiral environment with grooves and cavities. Enantiomeric recognition occurs as the analyte partitions into these chiral pockets, with the stability of the transient diastereomeric complexes formed depending on the spatial arrangement of the analyte's functional groups.

-

Mobile Phase: A non-polar mobile phase, typical for normal-phase chromatography, is selected. A mixture of an alkane (e.g., n-hexane or n-heptane) with an alcohol modifier (e.g., isopropanol, ethanol) is the standard.[14]

-

Alkane (n-Hexane/n-Heptane): The primary non-polar component that controls the overall elution strength.

-

Alcohol Modifier (Isopropanol/Ethanol): Acts as a polar competitor for interaction sites on the CSP. Its concentration is a critical parameter for adjusting retention and enantioselectivity. A lower concentration generally leads to longer retention and often better resolution, while a higher concentration speeds up elution.

-

Acidic/Basic Additive (Trifluoroacetic Acid - TFA): For ionizable analytes, a small amount of an acidic (or basic) additive can suppress ionization and improve peak shape by minimizing secondary interactions with the silica support. For Aprepitant and its likely metabolites, which contain basic nitrogen atoms, a small amount of TFA is often beneficial.[3]

-

Recommended Starting Conditions

The following table outlines the proposed starting conditions for the method development.

| Parameter | Recommended Condition | Rationale & Optimization Notes |

| HPLC System | Standard HPLC or UHPLC system with a quaternary pump and UV detector | UHPLC systems can offer higher efficiency and faster analysis times with sub-2 µm particle columns.[15] |

| Column | Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) | Proven CSP for the parent compound.[2][3] Other polysaccharide CSPs (e.g., Chiralcel® series) should be screened if resolution is not achieved. |

| Mobile Phase | n-Hexane / Isopropanol / Methanol / TFA (970:40:4:0.5, v/v/v/v) | This is a starting point based on a published method for Aprepitant isomers.[2] The ratio of hexane to alcohols should be systematically varied to optimize resolution. |

| Flow Rate | 0.5 - 1.0 mL/min | Adjust based on column dimensions and desired analysis time. Lower flow rates can sometimes improve resolution. |

| Column Temp. | 25 - 35 °C | Temperature can influence selectivity. A systematic study (e.g., 25, 30, 35 °C) is recommended. |

| Detection | UV at 210 nm or 220 nm | Aprepitant has UV absorbance in this range.[16][17] For metabolite identification, coupling to a Mass Spectrometer (MS) is ideal. |

| Injection Vol. | 10 - 20 µL | Dependent on sample concentration and detector sensitivity. |

Experimental Workflow and Protocols

The development of a robust chiral separation method is a systematic process. The workflow diagram below illustrates the key stages.

Caption: Principle of Enantiomeric Recognition on a Chiral Stationary Phase.

One enantiomer (e.g., the R-enantiomer, red) may fit more perfectly into the chiral groove of the stationary phase, allowing for multiple simultaneous interactions (e.g., hydrogen bonding, π-π stacking). This forms a more stable transient complex, leading to a longer retention time. The other enantiomer (e.g., the S-enantiomer, blue) may experience steric hindrance, preventing an optimal fit. This results in a less stable complex and a shorter retention time, thus achieving separation.

Method Validation Summary

Once the method is optimized, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The table below summarizes the key validation parameters.

| Validation Parameter | Acceptance Criteria | Purpose |

| Specificity | No interference from matrix components or other metabolites at the retention times of the target enantiomers. Peak purity analysis should confirm homogeneity. | To ensure the method is selective for the analytes of interest. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve of each enantiomer. | To demonstrate a proportional relationship between detector response and analyte concentration. |

| Accuracy | Recovery of 80-120% for low concentrations (LOQ) and 98-102% for other concentrations. | To assess the closeness of the measured value to the true value. |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2% for concentrations above LOQ. | To measure the degree of scatter between a series of measurements. |

| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision (e.g., RSD ≤ 20%). | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |

| Limit of Detection (LOD) | Typically determined as a signal-to-noise ratio of 3:1. | The lowest amount of analyte that can be detected but not necessarily quantitated. |

| Robustness | No significant change in results with deliberate small variations in method parameters (e.g., ±5% in organic modifier, ±2°C in temperature). | To demonstrate the method's reliability during normal usage. |

Conclusion

The stereochemical fate of a chiral drug is a critical aspect of modern drug development. This application note provides a scientifically grounded and systematic strategy for developing and validating a chiral HPLC method for the separation of Aprepitant metabolites. By starting with a proven polysaccharide-based chiral stationary phase and employing a logical optimization workflow, researchers can establish a reliable and robust analytical method. Such a method is indispensable for elucidating the pharmacokinetic and pharmacodynamic properties of individual metabolite stereoisomers, ultimately contributing to a more complete understanding of the drug's disposition and ensuring patient safety.

References

-

Structures of aprepitant and its metabolites. ResearchGate. Available from: [Link]

-

Aprepitant - StatPearls - NCBI Bookshelf. NIH. Available from: [Link]

-

Aprepitant - Wikipedia. Wikipedia. Available from: [Link]

-

Pharmacokinetics of Aprepitant After Single and Multiple Oral Doses in Healthy Volunteers. Clinical Therapeutics. Available from: [Link]

-

Structure of aprepitant. * denotes position of 14 C label. ResearchGate. Available from: [Link]

-

Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass spectrophotometric detection. ResearchGate. Available from: [Link]

-

The liquid chromatography spectra of aprepitant. ResearchGate. Available from: [Link]

-

Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass. Journal of Pharmaceutical Analysis. Available from: [Link]

-

The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs. ResearchGate. Available from: [Link]

-

The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs. Semantic Scholar. Available from: [Link]

-

Aprepitant's active chemical structure. ResearchGate. Available from: [Link]

-

EMEND (aprepitant) Label. FDA. Available from: [Link]

-

Aprepitant pharmacokinetics and assessing the impact of aprepitant on cyclophosphamide metabolism in cancer patients undergoing hematopoietic stem cell transplantation. PubMed. Available from: [Link]

-

Aprepitant: a substance P antagonist for chemotherapy induced nausea and vomiting. SciSpace. Available from: [Link]

-

Validated RP-HPLC method for the quantification of aprepitant in bulk and pharmaceutical dosage forms. Der Pharma Chemica. Available from: [Link]

-

A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

-

Development and Validation of a New RP-HPLC Method for the Determination of Aprepitant in Solid Dosage Forms. ResearchGate. Available from: [Link]

-

HPLC Quantification of Aprepitant in Bulk and Capsules. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

- Liquid phase analysis method of aprepitant optical isomer. Google Patents.

-

Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available from: [Link]

-

HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]

-

A Validated RP-HPLC Method for the Determination of Aprepitant in Bulk and Pharmaceutical Dosage Forms Using Internal Standard. ResearchGate. Available from: [Link]

-

Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC - NIH. Available from: [Link]

-

Chiral Separations Techniques - Video. Regis Technologies. Available from: [Link]

-

On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. MDPI. Available from: [Link]

Sources

- 1. Aprepitant - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. phmethods.net [phmethods.net]

- 4. researchgate.net [researchgate.net]

- 5. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. eijppr.com [eijppr.com]

- 12. mdpi.com [mdpi.com]

- 13. csfarmacie.cz [csfarmacie.cz]

- 14. CN113419006A - Liquid phase analysis method of aprepitant optical isomer - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. researchgate.net [researchgate.net]

Application Note: Strategic Selection of an Internal Standard for the Bioanalysis of the Aprepitant-M3 Metabolite

Introduction: The Analytical Challenge of Aprepitant and its M3 Metabolite